N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a furan ring, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N-ethyl-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-2-22-19(26)20(27)23-14-17(18-4-3-13-28-18)25-11-9-24(10-12-25)16-7-5-15(21)6-8-16/h3-8,13,17H,2,9-12,14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFUGKKBJMCNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting 4-fluorophenylamine with ethylene glycol in the presence of a catalyst.
Furan Ring Introduction:
Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the intermediate with oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-ethyl-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- N1-ethyl-N2-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Uniqueness
N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Biological Activity
N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine ring : Often associated with CNS activity.
- Fluorophenyl group : Influences electronic properties and potential receptor interactions.
- Furan ring : Contributes to the compound's reactivity and biological profile.
- Oxalamide functional group : Known for diverse biological activities.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 877632-57-0 |
| Molecular Formula | C20H25FN4O3 |
| Molecular Weight | 388.4 g/mol |
This compound primarily acts as an antagonist for the adenosine A2A receptor , which is implicated in various neurological and psychiatric conditions. The interaction with this receptor can lead to:
- Neuroprotective effects : Potentially beneficial in conditions like Parkinson's disease.
- Anti-inflammatory properties : May reduce neuroinflammation associated with neurodegenerative diseases.
The compound's ability to modulate neurotransmitter systems suggests it could have applications in treating disorders such as anxiety, depression, and schizophrenia.
Biological Activity
Research indicates several promising biological activities for this compound:
-
Neuropharmacological Effects
- Studies have shown that compounds with similar structures exhibit significant effects on the central nervous system (CNS), suggesting potential applications in treating CNS disorders.
-
Anti-inflammatory Activity
- The oxalamide group is known for its anti-inflammatory properties, which may be beneficial in managing inflammatory diseases.
-
Analgesic Effects
- Preliminary data suggest that the compound may have analgesic properties, potentially useful in pain management.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Study 1: Neuroprotective Potential
A study focusing on piperazine derivatives demonstrated that modifications to the piperazine ring could enhance neuroprotective effects against oxidative stress in neuronal cells. The presence of the fluorophenyl group was noted to improve binding affinity to neuroreceptors, enhancing therapeutic potential.
Study 2: Anti-inflammatory Mechanisms
Research on oxalamide derivatives indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory conditions. The specific interactions at the molecular level are still under investigation, but initial results are promising .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of piperazine and furan-ethyl intermediates with oxalamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based reagents (e.g., DCC) with activating agents like HOBt to enhance coupling efficiency .
- Solvent and temperature control : Polar aprotic solvents (e.g., acetonitrile) under reflux (70–90°C) improve yield .
- Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients ensures >95% purity .
- Critical Parameters : Reaction time (16–24 hours for piperazine coupling) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups like furan .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm piperazine ring integration (δ 2.5–3.5 ppm for N-CH₂) and furan protons (δ 6.3–7.4 ppm) .
- HRMS : Verify molecular ion peaks matching C₂₃H₂₈FN₅O₃ (theoretical MW: 449.51 g/mol) .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How does the spatial arrangement of functional groups influence its interaction with biological targets?
- Methodological Answer :
- Molecular docking : The 4-fluorophenyl group engages in hydrophobic interactions with kinase ATP-binding pockets (e.g., RSK2), while the furan moiety participates in π-π stacking with aromatic residues .
- SAR studies : Modifying the ethyl group to isopropyl reduces potency (IC₅₀ increases from 12 nM to >100 nM), highlighting steric sensitivity .
- Electrostatic mapping : The oxalamide linker’s dipole moment (≈4.5 D) stabilizes hydrogen bonds with catalytic lysine residues in enzymes .
Q. What advanced analytical methods resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors (e.g., dopamine D₂: Kd ≈ 8 nM vs. conflicting reports of 20 nM) under standardized buffer conditions .
- Cellular assays : Normalize data using internal controls (e.g., β-galactosidase reporters) to address variability in cytotoxicity IC₅₀ values (e.g., 0.5–2 µM in HeLa cells) .
- Meta-analysis : Cross-reference datasets from >3 independent labs to identify outliers caused by solvent (DMSO vs. saline) or cell passage number effects .
Q. What strategies optimize pharmacokinetic profiling despite solubility limitations?
- Methodological Answer :
- Solubility enhancement : Use cyclodextrin-based formulations (e.g., HP-β-CD) to increase aqueous solubility from <0.1 mg/mL to 2 mg/mL .
- In vitro ADME :
- Microsomal stability : Assess hepatic clearance using rat liver microsomes (RLM) with NADPH cofactors; t₁/₂ ≈ 45 minutes indicates moderate metabolic stability .
- Plasma protein binding : Equilibrium dialysis reveals 92% binding to albumin, necessitating dose adjustments in vivo .
- LC-MS/MS : Quantify plasma concentrations in rodent models with a LOD of 0.1 ng/mL .
Contradiction Analysis & Comparative Studies
Q. How should researchers address conflicting reports on its mechanism of action?
- Methodological Answer :
- Target deconvolution : Combine CRISPR-Cas9 knockout screens (e.g., RSK2 KO reverses anti-proliferative effects) with phosphoproteomics to identify off-target kinase inhibition .
- Pathway enrichment analysis : Compare transcriptomic profiles (RNA-seq) from treated vs. untreated cells to distinguish primary (MAPK/ERK) vs. secondary (PI3K/Akt) pathways .
Q. What experimental designs enable valid comparisons with structural analogs?
- Methodological Answer :
- Matched molecular pairs : Compare analogs like N1-isopropyl (MW: 463.5 g/mol) and N1-cyclopropyl (MW: 475.6 g/mol) under identical assay conditions .
- Free-energy perturbation (FEP) : Computational modeling predicts ∆∆G values for analog-receptor binding, guiding synthesis prioritization .
- Crystallography : Co-crystal structures (2.1 Å resolution) reveal analog-specific interactions, e.g., furan vs. thiophene substitutions altering hydrophobic contacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
